1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Physicochemical profiling Regioisomer comparison Medicinal chemistry

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 85263-80-5) is a chiral, racemic 5-oxopyrrolidine-3-carboxylic acid derivative featuring a 3,4-dimethoxyphenethyl N-substituent. It belongs to a scaffold class actively explored for BACE-1 inhibition, antimicrobial, and anticancer applications, with sub-micromolar enzymatic activity reported for structurally related fully substituted 5-oxopyrrolidines.

Molecular Formula C15H19NO5
Molecular Weight 293.31 g/mol
CAS No. 85263-80-5
Cat. No. B181855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
CAS85263-80-5
Molecular FormulaC15H19NO5
Molecular Weight293.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)O)OC
InChIInChI=1S/C15H19NO5/c1-20-12-4-3-10(7-13(12)21-2)5-6-16-9-11(15(18)19)8-14(16)17/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,18,19)
InChIKeyLENAMXSEAKOBKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 85263-80-5): Procurement-Grade Chemical Profile and Research Classification


1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 85263-80-5) is a chiral, racemic 5-oxopyrrolidine-3-carboxylic acid derivative featuring a 3,4-dimethoxyphenethyl N-substituent . It belongs to a scaffold class actively explored for BACE-1 inhibition, antimicrobial, and anticancer applications, with sub-micromolar enzymatic activity reported for structurally related fully substituted 5-oxopyrrolidines [1]. The compound is commercially available from multiple suppliers at ≥95% purity as a powder, with a molecular weight of 293.32 g/mol and a melting point range of 125–129 °C .

Procurement Risk Alert: Why In-Class 5-Oxopyrrolidine-3-Carboxylic Acid Analogs Cannot Substitute CAS 85263-80-5 Without Quantitative Verification


5-Oxopyrrolidine-3-carboxylic acid derivatives are not interchangeable building blocks. The specific 3,4-dimethoxyphenethyl N-substituent on CAS 85263-80-5 governs its physicochemical properties (XLogP3 = 0.9, tPSA = 76.1 Ų) , which diverge from close regioisomers such as the 3,5-dimethoxy variant (XLogP3 ≈ 2.0) . Within this scaffold class, even minor aryl appendage modifications have been shown to shift BACE-1 inhibitory potency from inactive to sub-micromolar, depending on S2′ subsite interactions [1]. Substituting CAS 85263-80-5 with a generic “pyrrolidine carboxylic acid” without experimental validation therefore risks loss of target engagement, altered ADME profile, and irreproducible results.

Head-to-Head and Class-Level Quantitative Evidence: Differentiating CAS 85263-80-5 from Closest Analogs


Regioisomeric Differentiation: 3,4-Dimethoxy vs. 3,5-Dimethoxy Phenyl Substitution Alters Lipophilicity by >1 Log Unit

The target compound (CAS 85263-80-5) bears a 3,4-dimethoxyphenyl group, yielding a computed XLogP3 of 0.9 . Its closest commercially cataloged regioisomer, 1-[2-(3,5-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, carries the methoxy groups at the 3- and 5-positions, resulting in a computed XLogP3 of 2.0 . This >1 log unit difference in predicted lipophilicity directly impacts LogD, aqueous solubility, and non-specific protein binding.

Physicochemical profiling Regioisomer comparison Medicinal chemistry

Scaffold-Level BACE-1 Inhibition: 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives Achieve Sub-Micromolar Potency

Fully substituted 5-oxopyrrolidine-3-carboxylic acid derivatives synthesized via Castagnoli–Cushman reaction and C(sp3)–H activation inhibited BACE-1 enzyme with sub-micromolar activity. The key aryl appendage introduced at the C-4 position engages the BACE-1 S2′ subsite [1]. While specific IC₅₀ values for CAS 85263-80-5 are not reported in this study, the core scaffold itself (5-oxopyrrolidine-3-carboxylic acid) is demonstrated as a validated BACE-1 pharmacophore, and the 3,4-dimethoxyphenethyl N-substituent provides a distinct vector for fragment growing or SAR exploration.

BACE-1 inhibition Alzheimer's disease Neuroscience

Antimicrobial and Anticancer Scaffold Validation: 5-Oxopyrrolidine-3-Carboxylic Acids Active Against Multidrug-Resistant Pathogens

1-(2-Hydroxyphenyl)- and 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibited structure-dependent antimicrobial activity against Gram-positive pathogens, including vancomycin-intermediate S. aureus and methicillin-resistant S. aureus TCH 1516, with certain analogs surpassing clindamycin by 2- to 4-fold [1]. Anticancer activity was also demonstrated in A549 human pulmonary cancer cell models. Although CAS 85263-80-5 was not directly screened, the N-aryl-5-oxopyrrolidine-3-carboxylic acid framework is confirmed as a privileged scaffold for antimicrobial and anticancer lead generation.

Antimicrobial resistance Anticancer Gram-positive pathogens

Physicochemical and Purity Benchmarking: Commercial Sources Provide ≥95% Purity with Documented Melting Point and Storage Conditions

CAS 85263-80-5 is supplied by Sigma-Aldrich (Enamine) at 95% purity as a powder, with a reported melting point of 125–129 °C and room-temperature storage . Aladdin Scientific lists the compound at ≥98% purity . In comparison, the 3,5-dimethoxy regioisomer is available from ChemBridge (Hit2Lead) in dry film form at screening-grade purity, with no melting point specification provided . The higher purity grade and well-characterized solid-state properties of CAS 85263-80-5 reduce pre-formulation uncertainty.

Chemical procurement Purity specification Quality control

Computational Docking Evidence: CAS 85263-80-5 Predicted as Pancreatic Lipase Inhibitor with Favorable Drug-Likeness Parameters

In a molecular docking study of Garcinia atroviridis active compounds, 1-(3,4-dimethoxyphenethyl)-5-oxo-3-pyrrolidinecarboxylic acid (CAS 85263-80-5) was one of four compounds passing all three screening filters: binding affinity (ΔG), Lipinski's Rule of Five, and toxicity prediction (hERG inhibition, carcinogenicity, acute oral toxicity) [1]. The compound was identified as a potential pancreatic lipase inhibitor, though the best potency was attributed to a different ligand (2-hydroxymethyl-5-methoxyfuranochrome glucoside). No direct experimental IC₅₀ or comparative ΔG values within the pyrrolidine series were reported.

Molecular docking Pancreatic lipase Anti-obesity

CNS Drug-Likeness: tPSA and Rotatable Bond Profile Supports Blood-Brain Barrier Penetration Potential

CAS 85263-80-5 exhibits a topological polar surface area (tPSA) of 76.1 Ų and 6 rotatable bonds [1], placing it within the favorable range for CNS drug-likeness (tPSA < 90 Ų and rotatable bonds ≤ 8 per commonly applied criteria). By contrast, the 3,5-dimethoxy regioisomer shares the same tPSA but differs in 3D conformational accessibility due to altered methoxy substitution geometry, which affects molecular shape and target recognition . This tPSA value is consistent with passive blood-brain barrier permeation, as demonstrated for other 5-oxopyrrolidine-3-carboxylic acid derivatives with CNS MPO scores calculated by Baldini et al. [2].

CNS drug design Blood-brain barrier Physicochemical profiling

Procurement-Relevant Application Scenarios for CAS 85263-80-5 Derived from Quantitative Evidence


BACE-1 Inhibitor Fragment Growing and Lead Optimization in Alzheimer's Disease

The 5-oxopyrrolidine-3-carboxylic acid scaffold is validated for sub-micromolar BACE-1 inhibition [1]. CAS 85263-80-5 provides a pre-functionalized N-(3,4-dimethoxyphenethyl) vector suitable for fragment growing at the S2′ subsite. Its XLogP3 of 0.9 and tPSA of 76.1 Ų support CNS drug-likeness [2], making it a strategic intermediate for developing brain-penetrant BACE-1 inhibitors. Researchers should prioritize this specific regioisomer over the 3,5-dimethoxy variant due to its distinct lipophilicity profile and documented commercial purity specifications.

Antimicrobial Lead Generation Targeting Multidrug-Resistant Gram-Positive Pathogens

The 5-oxopyrrolidine-3-carboxylic acid scaffold has demonstrated antimicrobial activity against vancomycin-intermediate S. aureus and MRSA, with certain derivatives achieving 2- to 4-fold superiority over clindamycin [1]. CAS 85263-80-5 serves as a versatile carboxylic acid intermediate for synthesizing hydrazone, benzimidazole, and azole derivatives for antimicrobial SAR studies. Its ≥95% commercial purity reduces confounding factors in dose-response assays.

Metabolic Disease Target Screening: Pancreatic Lipase Inhibition

In silico screening identified CAS 85263-80-5 as a pancreatic lipase inhibitor candidate passing all drug-likeness and toxicity filters [1]. Procurement of the compound enables experimental validation of lipase inhibitory activity and follow-up SAR for anti-obesity programs. The compound's favorable physicochemical profile supports oral bioavailability optimization.

Chemical Biology Tool Compound for Phenotypic Screening Cascades

With its balanced physicochemical properties (XLogP3 0.9, tPSA 76.1 Ų, 6 rotatable bonds) [1] and the 5-oxopyrrolidine-3-carboxylic acid scaffold's precedent in anticancer and antimicrobial assays [2], CAS 85263-80-5 is an ideal diversity-oriented synthesis building block for generating screening libraries. Its well-characterized purity and solid-state properties reduce quality-control overhead in high-throughput screening workflows.

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